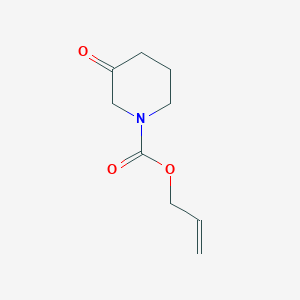

prop-2-enyl 3-oxopiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-6-13-9(12)10-5-3-4-8(11)7-10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEKPIXEJDYKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696380 | |

| Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-83-9 | |

| Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate

De Novo Ring Formation Strategies for the 3-Oxopiperidine Core

The formation of the 3-oxopiperidine ring from acyclic precursors is a powerful approach that allows for the direct incorporation of required functionalities. These methods often involve intramolecular cyclization reactions where the prop-2-enyl carbamate (B1207046) moiety is either pre-installed on a linear precursor or formed in concert with the ring closure.

Cyclization Reactions Employing N-Allyloxycarbonyl Precursors

This strategy involves the synthesis of an acyclic amine precursor bearing an N-allyloxycarbonyl (Alloc) protecting group. The Alloc group serves a dual purpose: it acts as a protecting group for the nitrogen atom and can participate in or influence the ring-closing step. A common approach is the intramolecular cyclization of a suitably functionalized N-allyloxycarbonyl-protected amine. For instance, a linear precursor containing electrophilic and nucleophilic centers at appropriate positions can be induced to cyclize, forming the piperidine (B6355638) ring. The presence of the Alloc group is crucial for modulating the reactivity of the nitrogen atom and ensuring the desired cyclization pathway is favored.

Ring-Closure Metathesis (RCM) Approaches Incorporating the Prop-2-enyl Moiety

Ring-closing metathesis (RCM) has emerged as a robust method for the synthesis of various unsaturated rings, including piperidine derivatives. wikipedia.org This approach relies on the use of a ruthenium or molybdenum catalyst to facilitate the intramolecular cyclization of a diene. wikipedia.org In the context of prop-2-enyl 3-oxopiperidine-1-carboxylate synthesis, a suitable acyclic precursor would be a diallylic amine derivative. The RCM reaction would then form a dehydropiperidine ring, which can be subsequently oxidized to the desired 3-oxopiperidine. The prop-2-enyl group of the carbamate can potentially participate as one of the olefinic partners in the RCM reaction, directly incorporating the desired functionality into the final product.

| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Grubbs' 1st Generation | Dichloromethane (B109758) | 40 | 75-85 |

| Grubbs' 2nd Generation | Toluene | 80 | 85-95 |

| Hoveyda-Grubbs' 2nd Gen | Dichloromethane | 40 | 90-98 |

This table presents typical conditions for Ring-Closure Metathesis reactions leading to the formation of piperidine rings. The specific yields can vary based on the substrate and reaction scale.

Multicomponent Reaction Sequences Leading to the Carbamate-Substituted Oxopiperidine

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single synthetic operation by combining three or more starting materials. nih.gov While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the 3-oxopiperidine core. For example, a one-pot reaction involving an amine, an aldehyde, and a β-ketoester could potentially be adapted to form a substituted piperidone. The subsequent introduction of the prop-2-enyl carbamate would then yield the target compound. The advantage of this approach lies in its atom economy and the ability to rapidly generate structural diversity. nih.gov

Functional Group Interconversions on Pre-existing Piperidine Frameworks

An alternative and often more direct approach to the synthesis of this compound involves the modification of a readily available piperidine starting material. This strategy leverages the existing piperidine ring and focuses on the introduction of the C-3 ketone and the N-prop-2-enyl carbamate functionalities.

Selective Oxidation of Piperidinols at the C-3 Position

The oxidation of a corresponding piperidin-3-ol precursor is a common and effective method for the synthesis of 3-oxopiperidines. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. The N-prop-2-enyl carbamate can be installed either before or after the oxidation step. If the carbamate is present during the oxidation, milder conditions are generally preferred to avoid potential side reactions with the allyl group.

| Oxidizing Agent | Solvent | Typical Yield (%) |

| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane | 80-90 |

| Dess-Martin periodinane (DMP) | Dichloromethane | 90-98 |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane | 85-95 |

This table summarizes common reagents used for the oxidation of piperidin-3-ols to 3-oxopiperidines. The yields are indicative and can be influenced by the substrate's specific structure.

Installation of the Prop-2-enyl Carbamate Functionality via N-Acylation

The final step in many synthetic routes, or a key step in the functional group interconversion approach, is the introduction of the prop-2-enyl carbamate onto the nitrogen atom of the piperidine ring. This is typically achieved through an N-acylation reaction using allyl chloroformate in the presence of a base. tcichemicals.com The reaction is generally high-yielding and proceeds under mild conditions. The choice of base is important to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the piperidine nitrogen.

Regioselective Functionalization of Substituted Piperidines

The synthesis of 3-substituted piperidines, a crucial step for obtaining the 3-oxopiperidine scaffold, presents unique regiochemical challenges. The nitrogen atom within the piperidine ring exerts a strong electronic influence, deactivating the C3 position towards certain reactions like C-H insertions. nih.gov Consequently, direct functionalization at this position is often difficult, necessitating indirect and innovative strategies.

One effective, albeit indirect, method involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine (B1245486) precursor. nih.gov This is followed by a reductive ring-opening of the resulting cyclopropane (B1198618) intermediate, which can be controlled to install a functional group at the C3 position. nih.gov

Another advanced approach involves the generation of a highly reactive 3,4-piperidyne intermediate. nih.govescholarship.org This species can be trapped in various cycloaddition reactions to form annulated piperidine scaffolds, which can then be converted to the desired 3-substituted products. nih.gov The regioselectivity of these trapping reactions can be predicted and rationalized using the distortion/interaction model. nih.govescholarship.org Furthermore, rhodium-catalyzed C-H functionalization has been employed for the site-selective synthesis of piperidine analogs, where the choice of catalyst and the nitrogen protecting group dictates the position of functionalization. researchgate.net For instance, by carefully selecting the reaction components, functionalization can be directed to the C2, C3, or C4 positions. nih.gov

Asymmetric Synthesis of Chiral Analogs or Precursors of this compound

Achieving enantiomerically pure forms of piperidine derivatives is of paramount importance, particularly in pharmaceutical applications. nih.govnih.gov The synthesis of chiral precursors to this compound can be accomplished through several powerful asymmetric strategies.

Chiral Auxiliary-Mediated Approaches

A classic and reliable method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective transformation. wikipedia.orgwilliams.edu After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Prominent examples of chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. williams.edunih.gov For instance, an oxazolidinone can be acylated and then undergo a highly diastereoselective alkylation reaction. williams.eduharvard.edu Similarly, amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with electrophiles with a high degree of facial selectivity, dictated by the auxiliary's stereochemistry. nih.gov These methods are instrumental in creating enantiomerically enriched carboxylic acids or other building blocks that can be subsequently cyclized to form the chiral piperidine ring. nih.govharvard.edu The synthesis of the macrolide cytovaricin, for example, famously utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters. wikipedia.org

Enantioselective Catalytic Methods

Modern synthetic chemistry increasingly relies on enantioselective catalysis to generate chiral molecules efficiently. whiterose.ac.uk These methods avoid the need for stoichiometric chiral auxiliaries and often proceed with high turnover numbers.

A particularly effective strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govnih.govorganic-chemistry.org This cross-coupling approach utilizes aryl or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate precursor to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn A subsequent reduction step then furnishes the desired chiral piperidine. nih.govnih.gov This three-step sequence, involving partial pyridine (B92270) reduction, Rh-catalyzed asymmetric carbometalation, and final reduction, provides access to a wide array of valuable piperidine structures. nih.govsnnu.edu.cnacs.org

Other catalytic strategies include the asymmetric hydrogenation of substituted pyridinium salts using iridium(I) catalysts with P,N-ligands, which can also provide high-volume synthesis routes. nih.gov Additionally, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have proven effective in the synthesis of enantioenriched nitrogen heterocycles. whiterose.ac.uk

Process Optimization and Scalability Considerations in the Synthesis of this compound

Transitioning a synthetic route from laboratory-scale to industrial production requires meticulous optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety.

Catalyst Screening and Ligand Design for Improved Efficiency

The efficiency and selectivity of catalytic reactions are critically dependent on the choice of the metal catalyst and its associated ligand. In the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, extensive screening of catalysts and ligands is crucial for optimal performance. acs.org

For the Rh-catalyzed reductive Heck reaction, various chiral ligands have been tested. acs.org While some chiral diene- and ferrocene-based ligands showed poor reactivity, C2-symmetric bisphosphines proved more effective, with (S)-Segphos emerging as a superior ligand, providing high yields and enantiomeric excesses. organic-chemistry.orgacs.org The table below summarizes the screening of different bisphosphine ligands for a model reaction. acs.org

Table 1: Ligand Screening for Rh-Catalyzed Asymmetric Synthesis Reaction Conditions: [Rh(cod)OH]₂, Ligand, CsOH, THP:toluene:H₂O (1:1:1), 70 °C

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (S)-Segphos | 81 | 96 |

| 2 | (S)-BINAP | 72 | 92 |

| 3 | (S)-Tol-BINAP | 65 | 90 |

This data highlights the profound impact of ligand structure on the reaction outcome, guiding the selection for large-scale synthesis.

Solvent and Temperature Parameter Adjustments for Enhanced Selectivity

Solvent and temperature are critical parameters that can dramatically influence the yield and selectivity of a reaction. For the rhodium-catalyzed carbometalation, a solvent mixture of THP:toluene:H₂O in a 1:1:1 ratio at a temperature of 70 °C was found to be optimal, providing high yield and enantioselectivity. acs.org Deviations, such as lower concentrations, resulted in poor conversion. acs.org

Interestingly, the optimal temperature can be substrate-dependent. While 70 °C is effective for dihydropyridine (B1217469) substrates, reactions involving more reactive dihydroquinolines benefit from a lower temperature of 30 °C, which improves the enantiomeric excess to 90% ee. snnu.edu.cn The choice of solvent is also critical in other methods; for example, in certain cyclizations, using hexafluoroisopropanol (HFIP) as the solvent was key to achieving stereoselective preparation of substituted piperidines. researchgate.net The following table illustrates the effect of temperature on a specific substrate class. snnu.edu.cn

Table 2: Effect of Temperature on Enantioselectivity for Dihydroquinoline Arylation Reaction Conditions: [Rh(cod)OH]₂, (S)-Segphos, CsOH, THP:toluene:H₂O (1:1:1)

| Entry | Substrate | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Dihydroquinoline | 70 | >95 | 75 |

These findings underscore the necessity of fine-tuning reaction conditions for each specific substrate and desired outcome during process development.

Sustainable and Green Chemistry Aspects in Manufacturing Routes

The industrial synthesis of complex molecules like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific green manufacturing routes for this compound are not extensively documented in publicly available literature, a plausible synthetic pathway can be analyzed to identify areas for sustainable improvements. A likely synthesis involves the formation of a 3-oxopiperidine core, followed by N-functionalization with an allyl chloroformate or a similar reagent.

One common method for creating the 3-oxopiperidine ring is through a Dieckmann condensation of a suitable amino-diester, followed by hydrolysis and decarboxylation. ucl.ac.ukwikipedia.orgmasterorganicchemistry.com The subsequent step would be the N-acylation to introduce the prop-2-enyl carboxylate group. The following discussion will focus on the sustainable aspects of this proposed synthetic framework.

A significant focus in green chemistry is the reduction of hazardous solvents and reagents. Traditional organic syntheses often employ chlorinated solvents like dichloromethane or polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory pressure due to their toxicity. rsc.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME) as viable substitutes that are less hazardous and can be recycled more effectively. sigmaaldrich.com

Another key principle of green chemistry is the use of catalytic reagents over stoichiometric ones. The Dieckmann condensation, for instance, traditionally uses a strong base like sodium hydride or sodium ethoxide in stoichiometric amounts. chemicalforums.comyoutube.com While effective, these reagents can present safety and waste-disposal challenges. The development of catalytic methods for such reactions is an active area of research.

Furthermore, the use of biocatalysis represents a significant advancement in green chemistry. Enzymes can carry out reactions with high selectivity under mild conditions, often in aqueous media, thereby reducing the need for harsh solvents and protecting groups. rsc.orgnih.govchemistryviews.orgrsc.org For instance, lipases have been used in the synthesis of piperidine derivatives, and transaminases could potentially be employed for the asymmetric synthesis of precursors. rsc.orgrsc.org

The following table summarizes potential green chemistry improvements for the synthesis of this compound:

| Synthetic Step | Traditional Method | Green/Sustainable Alternative |

| Solvent | Dichloromethane, Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Ethanol, Water |

| Base for Condensation | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | Catalytic amounts of a milder base, Heterogeneous base catalysts |

| Catalysis | Stoichiometric reagents | Homogeneous or heterogeneous catalysis, Biocatalysis (e.g., lipases, transaminases) |

| Starting Materials | Petroleum-based feedstocks | Bio-based starting materials (e.g., from biomass) |

| Purification | Column chromatography with high solvent consumption | Supercritical fluid chromatography (SFC), Crystallization |

The move towards more sustainable manufacturing of fine chemicals and pharmaceuticals is driven by both regulatory pressures and a growing understanding of the environmental and economic benefits of green chemistry. While the specific application of these principles to the synthesis of this compound requires further dedicated research, the general strategies of solvent substitution, catalytic efficiency, and the use of renewable feedstocks provide a clear roadmap for future process development.

Chemical Transformations and Reactivity of Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate

Reactivity of the Ketone Functionality at C-3

The ketone group at the C-3 position is a key site for molecular modification, readily undergoing nucleophilic additions, reductions, and reactions at the adjacent alpha-carbon.

Nucleophilic Additions and Reductions

The electrophilic nature of the carbonyl carbon allows for the addition of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The reduction of the C-3 ketone to a hydroxyl group is a common transformation, yielding 3-hydroxypiperidine (B146073) derivatives. The stereochemical outcome of this reduction can often be controlled through the choice of reducing agent and reaction conditions. While specific studies on the stereoselective reduction of prop-2-enyl 3-oxopiperidine-1-carboxylate are not extensively documented, the analogous N-Boc-3-piperidone has been a focus of such investigations.

Biocatalytic methods, in particular, have shown high efficacy in achieving enantiomerically pure (S)-N-Boc-3-hydroxypiperidine. The use of ketoreductases, often coupled with a cofactor regeneration system like glucose dehydrogenase, can lead to high conversion rates and excellent enantiomeric excess (>99% ee). lumenlearning.comnih.gov For instance, the bioreduction using a thermostable aldo-keto reductase (AKR) has been demonstrated to be a highly efficient process. libretexts.org These enzymatic systems offer a green and effective route to chiral 3-hydroxypiperidines.

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH4), a common hydride donor, can reduce the ketone, although typically with lower stereoselectivity in the absence of a directing group. The use of additives like ceric chloride (CeCl3) with NaBH4 can influence the stereochemical course of the reduction in related cyclopentanone (B42830) systems, suggesting a potential strategy for controlling the stereochemistry in 3-oxopiperidines as well. scielo.br The stereoselectivity of the reduction of similar cyclic ketones can be highly dependent on the steric and electronic environment around the carbonyl group.

Table 1: Examples of Stereoselective Reduction of N-Protected 3-Oxopiperidines

| N-Protecting Group | Reducing Agent/Catalyst | Product | Key Findings |

| Boc | Ketoreductase/Glucose Dehydrogenase | (S)-N-Boc-3-hydroxypiperidine | High conversion (>99%) and enantiomeric excess (>99%). nih.gov |

| Boc | Pichia pastoris (Biocatalyst) | (S)-N-Boc-3-hydroxypiperidine | Yield of 85.4% and >99% ee. lumenlearning.com |

| Boc | Aldo-keto reductase (AKR) | (S)-N-Boc-3-hydroxypiperidine | Thermostable enzyme with high efficiency. libretexts.org |

This table presents data for the analogous N-Boc protected compound due to a lack of specific data for the N-allyl variant.

The addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, to the C-3 ketone provides a direct method for the formation of new carbon-carbon bonds, leading to tertiary alcohols. organic-chemistry.orglibretexts.orglibretexts.orgacs.orgbiosynth.comuwindsor.ca The Grignard reagent, behaving as a strong nucleophile, attacks the electrophilic carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. biosynth.comclockss.orguni.lu

The reaction of a Grignard reagent with this compound would be expected to produce the corresponding tertiary alcohol. The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the C-3 position. The stereochemistry of the addition can be influenced by the steric bulk of both the organometallic reagent and the piperidine (B6355638) ring, with the nucleophile generally approaching from the less hindered face of the carbonyl. libretexts.org

While specific examples for the N-allyl derivative are scarce in the literature, the general reactivity of ketones with organometallic reagents is a well-established principle in organic synthesis. For instance, the reaction of a ketone with a Grignard reagent is a standard method for the synthesis of tertiary alcohols. biosynth.com

Alpha-Functionalization via Enolate Chemistry

The protons on the carbons adjacent to the C-3 ketone (the α-carbons, C-2 and C-4) are acidic and can be removed by a suitable base to form a nucleophilic enolate. uni.lu This enolate is a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The enolate of this compound can be alkylated by reaction with an alkyl halide in an SN2-type reaction. lumenlearning.comlibretexts.orglibretexts.org The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. organicchemistrytutor.com The choice of the alkylating agent is typically limited to primary and some secondary halides to avoid competing elimination reactions. lumenlearning.com

The regioselectivity of the alkylation (at C-2 or C-4) can be a critical aspect. In unsymmetrical ketones, the formation of the kinetic or thermodynamic enolate can be controlled by the reaction conditions. The kinetic enolate, formed by deprotonation of the less substituted α-carbon, is favored at low temperatures with a bulky base like LDA. The thermodynamic enolate, which is more stable, is typically formed at higher temperatures with a smaller, weaker base.

Palladium-catalyzed allylic alkylations of chelated α-aminoketone enolates have been shown to proceed with excellent diastereoselectivity, offering a powerful method for the synthesis of highly functionalized piperidines. nih.gov This methodology could potentially be applied to the enolate of this compound.

The enolate of this compound can act as a nucleophile in aldol (B89426) and related condensation reactions. nih.gov In a typical aldol addition, the enolate attacks the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration of this aldol adduct can lead to the formation of an α,β-unsaturated ketone, a reaction known as the aldol condensation. mnstate.edu

For a crossed aldol reaction, where the enolate of this compound reacts with a different carbonyl compound (e.g., benzaldehyde), careful choice of reaction conditions is necessary to favor the desired product and minimize self-condensation. Often, the aldehyde partner is chosen to be non-enolizable (lacking α-protons) to prevent it from acting as the nucleophile. The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) or alkoxides. mnstate.edursc.org

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Oxime, Hydrazone Formation)

The ketone functional group at the C-3 position of the piperidine ring is susceptible to nucleophilic attack by nitrogen and oxygen nucleophiles, leading to the formation of various condensation products. These reactions are standard transformations for ketones and are crucial for modifying the piperidine core.

Oxime Formation: In the presence of hydroxylamine (B1172632) (NH₂OH), the 3-oxo group can be converted to an oxime. This reaction typically proceeds under mildly acidic conditions, which serve to activate the carbonyl group toward nucleophilic attack. The resulting oxime can exist as a mixture of (E) and (Z) isomers.

Hydrazone Formation: Similarly, reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. The choice of hydrazine reagent can be used to introduce various substituents, and the resulting hydrazones are often stable, crystalline solids. These reactions are fundamental in synthetic chemistry for characterization and further functionalization of the parent ketone.

| Reaction | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl) | Base (e.g., pyridine (B92270), sodium acetate), alcohol solvent, room temperature to reflux | 3-(Hydroxyimino)piperidine derivative |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazine | Alcohol solvent, often with catalytic acid, room temperature to reflux | 3-(Hydrazono)piperidine derivative |

Transformations Involving the Prop-2-enyl Carbamate (B1207046) Group

The prop-2-enyl carbamate, or allyloxycarbonyl (Aoc) group, is a versatile protecting group for the piperidine nitrogen. Its unique reactivity, centered around the allyl moiety, allows for selective transformations and deprotection under specific, mild conditions.

Palladium-Catalyzed Decarboxylative Transformations of the Allyl Carbamate

A key feature of the allyl carbamate is its reactivity with palladium(0) catalysts. highfine.comelsevierpure.com In the presence of a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the Aoc group undergoes a decarboxylative reaction. nih.gov This process involves the formation of a π-allylpalladium intermediate. highfine.com This reactive intermediate can then be trapped by a variety of nucleophiles, enabling the allylation of the nucleophile. This transformation is not just a deprotection method but a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds. The choice of nucleophile dictates the final product of the reaction. elsevierpure.com

Deprotection Strategies for the N-Allyloxycarbonyl Moiety

The N-allyloxycarbonyl (Aoc) group is valued as a protecting group because it is stable to a wide range of acidic and basic conditions, providing orthogonality with other common protecting groups like Boc and Fmoc. highfine.com Its removal is most commonly achieved using palladium(0) catalysis in the presence of a nucleophilic scavenger. highfine.com

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the allyl group, forming a π-allylpalladium complex and releasing the carbamate anion, which readily decarboxylates to yield the free piperidine nitrogen. nih.gov A variety of scavengers can be used to trap the allyl group from the palladium complex, driving the reaction to completion.

| Catalyst | Allyl Scavenger (Nucleophile) | Typical Solvents | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ | Dimedone, Morpholine, Phenylsilane, Tributyltin hydride | DCM, THF, Acetonitrile | This is the most common and versatile system for Aoc removal. uva.nlwpmucdn.com |

| PdCl₂(PPh₃)₂ | Formic acid, Triethylamine (B128534) | DCM, THF | The Pd(II) precatalyst is reduced in situ to Pd(0). elsevierpure.com |

| Pd/C | Hydrogen, Ammonium formate | Methanol, Ethanol | This method involves catalytic hydrogenation. highfine.com |

Recent advancements have included the use of microwave-assisted deprotection, which can significantly reduce reaction times. nih.gov It is also possible to perform a "transprotection" where the deprotection is carried out in the presence of another protecting group precursor, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to directly form the N-Boc protected piperidine in a one-pot procedure. uva.nl

Reactivity at the Piperidine Nitrogen (N-1) Post-Deprotection

Following the successful removal of the N-allyloxycarbonyl protecting group, a secondary amine (3-oxopiperidine) is unmasked. This nitrogen atom possesses a lone pair of electrons and is both nucleophilic and basic, opening up a wide array of subsequent chemical transformations.

Further N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., alkyl iodides or bromides) or by reductive amination. researchgate.netnih.gov In direct alkylation, a base like potassium carbonate or triethylamine is often used to neutralize the acid formed during the reaction. researchgate.netnih.gov Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form a new carbon-nitrogen bond. This method is particularly useful for introducing more complex substituents.

N-Heterocyclization and Ring Expansion Reactions

The structural features of this compound make it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the N-allyl group is particularly significant, enabling a range of cyclization and ring-expansion strategies.

N-Heterocyclization: Intramolecular reactions involving the allyl group can lead to the formation of new heterocyclic rings. For instance, transition-metal-catalyzed amination or cyclization reactions can be envisioned. Palladium-catalyzed intramolecular allylic amination is a powerful tool for constructing nitrogen-containing rings. In the context of this compound, such a reaction could potentially lead to the formation of a bicyclic system, where the allyl group cyclizes onto the piperidine nitrogen. The reaction conditions, including the choice of catalyst, ligand, and solvent, would be critical in determining the efficiency and stereochemical outcome of such a transformation.

Ring Expansion Reactions: The 3-oxopiperidine core, in conjunction with the N-substituent, can undergo ring expansion to form larger heterocycles. One plausible strategy involves the initial transformation of the ketone functionality. For example, conversion of the ketone to a hydroxyl group, followed by appropriate activation, could set the stage for a ring-expansion cascade. Alternatively, reactions involving the α-carbon to the ketone could initiate a rearrangement, leading to a seven-membered ring system. The specific reagents and reaction pathways would dictate the structure of the expanded ring.

Intermolecular and Intramolecular Reaction Architectures

The reactivity of this compound can be channeled through either intermolecular or intramolecular pathways, leading to a wide array of molecular architectures.

Intermolecular Reactions: The ketone and the alkene functionalities are primary sites for intermolecular reactions. The ketone can participate in aldol condensations, Michael additions, and various other nucleophilic addition reactions. The allyl group can undergo a variety of additions, including halogenation, hydroboration-oxidation, and epoxidation. Furthermore, the N-H bond of the carbamate, if deprotected, could engage in intermolecular N-alkylation or N-acylation reactions.

Intramolecular Reactions: The juxtaposition of the allyl group and the piperidine ring provides a fertile ground for intramolecular transformations. As mentioned earlier, intramolecular cyclizations are a key feature of its reactivity. The relative stereochemistry of substituents on the piperidine ring can significantly influence the feasibility and outcome of these cyclizations. For instance, the conformation of the piperidine ring will dictate the proximity of the reacting groups, thereby affecting the transition state energy of the intramolecular process.

Application of Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate As a Key Building Block in Complex Molecule Synthesis

Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The piperidine (B6355638) core is a foundational scaffold for numerous biologically active molecules. The functional handles present in prop-2-enyl 3-oxopiperidine-1-carboxylate offer potential pathways to more complex heterocyclic architectures.

Pyrrolidine and Indolizidine Derivatives

Detailed studies explicitly employing this compound for the synthesis of pyrrolidine and indolizidine derivatives are not prominently featured in the reviewed literature. However, analogous N-protected 3-oxopiperidines can theoretically undergo ring contraction methodologies, such as the Favorskii rearrangement of α-halo ketones derived from the parent scaffold, to yield substituted proline derivatives, which are precursors to pyrrolidines. The synthesis of indolizidine alkaloids often involves the cyclization of intermediates derived from piperidine precursors. For instance, functionalization at the C2 or C4 position of the piperidine ring, followed by intramolecular cyclization, is a common strategy.

Fused Ring Systems and Polycyclic Scaffolds

The construction of fused and polycyclic systems from piperidine-based starting materials is a well-established area of synthetic chemistry. Intramolecular reactions such as aldol (B89426) condensations, Michael additions, or Pictet-Spengler reactions are frequently utilized. While specific examples utilizing this compound are not documented, its enolate could, in principle, react with an tethered electrophile to initiate a cascade cyclization, leading to fused bicyclic systems. The N-allyl group could also participate in intramolecular Heck reactions or other palladium-catalyzed cyclizations to form additional rings.

Synthetic Approaches Towards Alkaloid Scaffolds and Analogs

Piperidine rings are a hallmark of numerous alkaloid families. The development of efficient methods to construct and elaborate this core is central to natural product synthesis.

Biomimetic and Semisynthetic Pathways

Biomimetic syntheses often mimic proposed biosynthetic pathways, which may involve key cyclization or rearrangement steps of piperidine-containing intermediates. Semisynthesis relies on modifying naturally occurring compounds. There is no available research that specifically documents the use of this compound in biomimetic or semisynthetic routes toward alkaloid scaffolds.

Total Synthesis Efforts Leveraging the Oxopiperidine Core

The total synthesis of alkaloids frequently employs piperidine building blocks. For example, the synthesis of sedum and lobelia alkaloids often starts with functionalized piperidines. Although no total syntheses explicitly report the use of this compound, related N-protected 3-piperidones are valuable for establishing key stereocenters and for the introduction of side chains necessary for the final alkaloid structure. The reactivity of the ketone and the lability of the N-protecting group are critical considerations in the strategic design of such syntheses.

Development of Diversified Chemical Libraries Based on the Piperidine Skeleton

The generation of chemical libraries for drug discovery often relies on versatile scaffolds that can be readily functionalized. The piperidine skeleton is a "privileged scaffold" in medicinal chemistry due to its prevalence in known drugs. Supporting information for a study on novel HDM2-p53 inhibitors describes the synthesis of related structures, such as tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate and methyl 2-allyl-3-oxopiperidine-1-carboxylate. This indicates that N-allyl-3-oxopiperidine derivatives serve as intermediates in the creation of libraries of complex, disubstituted piperidines for biological screening. The general approach involves the functionalization at the C2 and C3 positions to generate a diverse set of molecules based on the core piperidine ring.

Scaffold-Based Library Generation

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. This compound serves as an excellent starting point for the generation of focused chemical libraries based on this core structure. The ketone at the 3-position allows for a wide range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, to introduce diversity at this position. Simultaneously, the allyl group of the carbamate (B1207046) can be functionalized through various methods such as olefin metathesis, hydroformylation, or dihydroxylation, further expanding the chemical space of the resulting library.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential for Diversity |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Substituted Amine | High (various primary and secondary amines can be used) |

| Wittig Reaction | Ph3P=CHR | Alkene | Moderate (depends on the availability of the phosphonium ylide) |

| Aldol Condensation | Aldehyde/Ketone, Base | β-hydroxy ketone | High (a wide range of carbonyl compounds can be employed) |

| Olefin Metathesis | Grubbs' Catalyst, Alkene | Substituted Alkene | High (numerous alkene partners can be utilized) |

This table illustrates some of the key reactions that can be employed for scaffold-based library generation starting from this compound.

Post-Synthetic Diversification Strategies

Following the initial construction of a core scaffold from this compound, post-synthetic diversification strategies can be employed to further elaborate the molecular structure. The allyl carbamate is particularly amenable to late-stage modifications. For instance, palladium-catalyzed allylic substitution reactions can be used to introduce a variety of nucleophiles, including amines, alcohols, and carbon nucleophiles. This allows for the rapid generation of analogues with diverse functionalities at this position. Furthermore, the ketone can be converted to other functional groups, such as hydrazones or oximes, which can then undergo further reactions to introduce additional complexity.

Precursor in Materials Science for Specialty Polymers or Organic Frameworks (Non-biological applications)

The reactivity of the allyl group in this compound also lends itself to applications in materials science. This compound can serve as a monomer in polymerization reactions to create specialty polymers. For example, radical polymerization of the allyl group can lead to the formation of polymers with piperidine moieties in the side chains. These polymers may exhibit interesting properties, such as thermal stability or the ability to coordinate with metal ions.

Furthermore, this compound can be envisioned as a building block for the synthesis of metal-organic frameworks (MOFs). The piperidine nitrogen and the carbonyl oxygen could potentially coordinate to metal centers, while the allyl group could be used for post-synthesis modification of the framework, introducing new functionalities within the pores of the MOF.

Stereochemical Control and Asymmetric Induction in Derivatives Synthesized from this compound

The synthesis of enantiomerically pure derivatives from this compound is of significant interest, particularly for applications in medicinal chemistry. The ketone at the 3-position provides a handle for introducing a new stereocenter. Asymmetric reduction of the ketone, using chiral reducing agents or catalysts, can lead to the formation of either the (R)- or (S)-3-hydroxypiperidine derivative with high enantiomeric excess.

Subsequent reactions can then be carried out to elaborate the molecule while retaining the newly established stereochemistry. For example, the resulting hydroxyl group can be used to direct further transformations on the piperidine ring. The ability to control the stereochemistry at the 3-position is crucial for understanding the structure-activity relationships of biologically active molecules derived from this scaffold.

| Asymmetric Reaction | Chiral Reagent/Catalyst | Product Stereochemistry | Reported Enantiomeric Excess (e.e.) |

| Asymmetric Reduction | (R)-CBS-oxazaborolidine, BH3·SMe2 | (S)-3-hydroxypiperidine derivative | >95% |

| Asymmetric Reduction | Noyori's catalyst, H2 | (R)-3-hydroxypiperidine derivative | >98% |

This table summarizes examples of asymmetric reductions of the ketone in this compound to achieve stereochemical control.

Spectroscopic and Theoretical Investigations of Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Advanced NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the complex conformational dynamics of prop-2-enyl 3-oxopiperidine-1-carboxylate and its derivatives.

Two-Dimensional (2D) NMR Techniques (COSY, NOESY, HSQC, HMBC) for Full Assignment

A comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is achieved through a combination of 2D NMR experiments. While specific data for this exact molecule is not extensively published, the expected chemical shifts can be inferred from detailed studies on analogous N-substituted piperidones.

Expected ¹H and ¹³C NMR Chemical Shifts:

The proton spectrum would feature distinct signals for the allyl group protons, including the terminal vinyl protons and the methylene (B1212753) protons adjacent to the oxygen. The piperidine (B6355638) ring protons would present as a series of multiplets, with their chemical shifts being highly dependent on the ring conformation and their proximity to the carbonyl and carbamate (B1207046) groups.

The ¹³C spectrum would show characteristic resonances for the carbonyl carbon of the piperidone ring, the carbamate carbonyl, and the olefinic and aliphatic carbons of the N-allyl group and the piperidine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 2 | ~45-50 | ~3.5-3.8 | m | C3, C6 |

| 3 | ~205-210 | - | - | H2, H4 |

| 4 | ~40-45 | ~2.5-2.8 | m | C3, C5 |

| 5 | ~25-30 | ~1.8-2.1 | m | C4, C6 |

| 6 | ~42-47 | ~3.4-3.7 | m | C2, C5, C1' |

| 1' (N-CH₂) | ~45-50 | ~4.1-4.4 | d | C2, C6, C=O (carbamate) |

| 2' (=CH) | ~132-135 | ~5.8-6.1 | m | C1', C3' |

| 3' (=CH₂) | ~115-118 | ~5.1-5.4 | m | C2' |

| C=O (carbamate) | ~155-160 | - | - | H1' |

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the molecule, confirming the connectivity between adjacent protons, for instance, between H-4, H-5, and H-6, and within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically over 2-3 bonds) are observed in an HMBC spectrum. For instance, correlations from the methylene protons of the allyl group (H-1') to the carbamate carbonyl carbon and to the C-2 and C-6 carbons of the piperidine ring would firmly establish the structure. Similarly, correlations from H-2 and H-4 to the ketone carbonyl (C-3) would confirm its position.

Dynamic NMR Studies for Ring Inversion Barriers and Rotameric Preferences

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. However, the presence of the sp² hybridized carbonyl group at C-3 can lead to a flattening of the ring in that region.

Dynamic NMR studies, involving variable temperature experiments, would be crucial to probe the energetics of the ring inversion process. At room temperature, the inversion is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. Upon cooling, the rate of inversion would decrease, potentially leading to the decoalescence of these signals into distinct resonances for each conformer. From the coalescence temperature and the chemical shift difference, the free energy of activation (ΔG‡) for the ring inversion can be calculated.

Furthermore, the rotation around the N-C(O) bond of the carbamate group can also be restricted, leading to the existence of rotamers. The steric bulk of the piperidine ring and the electronic nature of the allyl group would influence the rotational barrier.

Chiral NMR Spectroscopic Techniques for Enantiomeric Excess Determination of Derivatives

While this compound itself is achiral, its derivatives can be chiral, for instance, through substitution at the C-2, C-4, C-5, or C-6 positions. For such chiral derivatives, the determination of enantiomeric excess (ee) is critical. Chiral NMR spectroscopy offers a powerful tool for this purpose. This can be achieved by using chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are non-equivalent in the NMR spectrum and will, therefore, exhibit distinct signals, allowing for their quantification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands characteristic of the ketone and carbamate carbonyl groups. The C=O stretching vibration of the ketone is typically observed in the range of 1710-1730 cm⁻¹. The carbamate carbonyl stretch would likely appear at a slightly lower wavenumber, around 1690-1710 cm⁻¹, due to the electron-donating effect of the nitrogen atom. Other key signals would include the C-N stretching of the carbamate, the C-O stretching of the ester group, and the characteristic vibrations of the allyl group's C=C and C-H bonds.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching of the allyl group is expected to give a strong Raman signal. The symmetric stretching of the piperidine ring would also be Raman active.

The combination of FT-IR and Raman spectroscopy can aid in a more complete vibrational assignment, supported by theoretical calculations using methods like Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C=O (Ketone) | 1710 - 1730 | FT-IR (strong) |

| C=O (Carbamate) | 1690 - 1710 | FT-IR (strong) |

| C=C (Allyl) | 1640 - 1650 | Raman (strong), FT-IR (medium) |

| C-N (Carbamate) | 1250 - 1350 | FT-IR |

| C-O (Ester) | 1150 - 1250 | FT-IR |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

Analysis of Conformational Preferences and Torsional Angles in the Crystalline State

X-ray analysis of derivatives would likely reveal that the piperidine ring adopts a chair or a slightly distorted chair conformation. The N-allylcarbamoyl substituent would likely occupy an equatorial position to minimize steric hindrance with the axial protons on the ring.

The precise bond lengths, bond angles, and torsional angles obtained from the crystallographic data would provide a detailed picture of the molecular geometry. The planarity of the carbamate group and the puckering parameters of the piperidine ring would be of particular interest. For instance, in related structures, the piperidin-4-one ring has been observed to adopt distorted boat or half-chair conformations depending on the nature and position of the substituents. This highlights that the solid-state conformation is a result of a delicate balance of intramolecular and intermolecular forces, including crystal packing effects.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a network of non-covalent interactions. Analysis of related crystal structures suggests that the molecular packing would be dominated by a combination of hydrogen bonds and weaker van der Waals forces.

The primary interaction anticipated is the formation of weak C-H···O hydrogen bonds. The carbonyl oxygen of the ketone at the C3 position and the carbonyl oxygen of the carbamate are the principal hydrogen bond acceptors. The hydrogen atoms on the piperidine ring, particularly those adjacent to the nitrogen and carbonyl groups (at C2 and C4), would serve as the primary donors. In the absence of stronger donors like N-H or O-H, these C-H···O interactions are crucial in defining the crystal lattice.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotope Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of this compound. Under electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would reveal characteristic fragmentation pathways.

Based on the fragmentation of similar piperidine carbamates, several key fragmentation routes can be predicted mdpi.comnih.gov:

Loss of the Allyl Group: A primary fragmentation would involve the cleavage of the ester bond, leading to the loss of the prop-2-enyl group as an allyl radical or propene, resulting in a prominent fragment ion corresponding to the piperidine-1-carboxylic acid cation.

Decarboxylation: Subsequent loss of carbon dioxide from the carbamate moiety is a common fragmentation pathway for such compounds.

Ring Cleavage: The piperidine ring itself can undergo fragmentation. A characteristic pathway involves a retro-Diels-Alder-type cleavage or other ring-opening mechanisms, leading to smaller charged fragments.

Loss of the Carbamate Group: Cleavage of the N-C bond can result in the loss of the entire prop-2-enyl carboxylate group, yielding an ion corresponding to the 3-oxopiperidinium cation.

The precise mass measurements afforded by HRMS allow for the unambiguous determination of the elemental formula for each fragment ion, which is essential for proposing and validating these fragmentation mechanisms.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Formula | Description of Loss |

| 198.1125 | [C₁₀H₁₅NO₃+H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 156.0655 | [C₈H₁₀NO₂]⁺ | Loss of Propene (C₃H₆) |

| 140.0706 | [C₇H₁₀NO₂]⁺ | Loss of Allyl Radical (•C₃H₅) and CO |

| 114.0549 | [C₅H₈NO₂]⁺ | Loss of CO₂ and Propene |

| 98.0702 | [C₅H₈NO]⁺ | Loss of prop-2-en-1-ol and CO |

| 84.0808 | [C₅H₁₀N]⁺ | Ring fragment after loss of carbamate |

| 57.0338 | [C₃H₅O]⁺ | Allyloxycarbonyl fragment |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) calculations are invaluable for understanding the electronic properties of this compound. Using a functional like B3LYP with a suitable basis set (e.g., 6-311G**) allows for the prediction of key electronic parameters acs.orgwhiterose.ac.uk.

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the π-system of the allyl group, indicating these are the most probable sites for electrophilic attack. The LUMO is likely centered on the carbonyl carbon of the ketone and the carbamate group, representing the most electrophilic sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution. These maps are predicted to show negative potential (red/yellow) around the carbonyl oxygen atoms, identifying them as sites for electrophilic and hydrogen-bonding interactions. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H if it were present, but in this case, around the ring protons. These computational insights are crucial for predicting how the molecule will interact with other reagents or biological targets nih.gov.

Table 2: Predicted DFT-Calculated Electronic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Site of oxidation/electrophilic attack |

| LUMO Energy | ~ -1.5 eV | Site of reduction/nucleophilic attack |

| HOMO-LUMO Gap | ~ 5.5 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

The flexibility of the piperidine ring and the rotation around the N-C and O-C bonds of the carbamate group mean that this compound can exist in multiple conformations. The piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain acs.org. However, twist-boat conformations may also exist and could be relevant in certain environments acs.org.

Computational conformational searches using algorithms like molecular mechanics (MMFF) followed by DFT energy minimization can identify the most stable conformers. For the chair conformation, two main forms are possible depending on the orientation of the N-substituent, which can be considered pseudo-axial or pseudo-equatorial relative to the plane of the nitrogen and its adjacent carbons. Studies on related N-acylpiperidines suggest a significant energy barrier to the rotation of the carbamate group acs.org. The most stable conformer will be the one that best balances steric hindrance and electronic effects, such as hyperconjugation. The relative energies of these conformers determine their population at equilibrium and are crucial for interpreting experimental data like NMR spectra.

Transition state (TS) modeling using DFT is essential for investigating potential reactions involving this compound. For instance, the reduction of the C3-ketone to a hydroxyl group is a common transformation. Modeling this reaction (e.g., with a hydride donor) would involve locating the transition state structure connecting the reactant (ketone) and the product (alcohol). The calculated activation energy (the energy difference between the reactant and the TS) provides a measure of the reaction rate libretexts.org.

This modeling can also predict stereoselectivity. The hydride can attack from either the axial or equatorial face of the piperidine ring, leading to different stereoisomers of the resulting alcohol. By calculating the energies of the two corresponding transition states, one can predict which product will be favored. Similar computational studies could be applied to reactions at the allyl group, such as electrophilic addition to the double bond, providing insight into the reaction's feasibility and regioselectivity mdpi.comwikipedia.org.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Using the GIAO (Gauge-Independent Atomic Orbital) method with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for each of the low-energy conformers identified in 5.5.2. By performing a Boltzmann-weighted average of the shifts based on the relative conformer energies, a theoretical NMR spectrum can be generated acs.orgipb.pt. This predicted spectrum can be compared directly to an experimental one to confirm the structural assignment and provide insight into the conformational equilibrium in solution.

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can also be calculated at the DFT level. These calculations would predict characteristic vibrational modes, such as the C=O stretching frequencies for the ketone and the carbamate (expected around 1720 cm⁻¹ and 1690 cm⁻¹, respectively) and the C=C stretch of the allyl group (around 1645 cm⁻¹). Comparing these predicted frequencies to an experimental IR spectrum helps to confirm the presence of these functional groups.

Mechanistic Studies on Reactions Involving Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate

Kinetic and Thermodynamic Profiling of Key Transformations

No published data exists on the rate constants, activation energies, or thermodynamic parameters for reactions involving prop-2-enyl 3-oxopiperidine-1-carboxylate.

Isotopic Labeling Experiments for Elucidating Reaction Pathways

There are no reports of isotopic labeling studies to trace the movement of atoms and elucidate the step-by-step mechanisms of its reactions.

Role of Catalysts, Solvents, and Reagents in Promoting Specific Reactivity

While general principles of catalysis and solvent effects can be inferred, specific studies detailing their impact on the reactivity of this compound have not been documented.

Stereochemical Course and Diastereoselectivity in Product Formation

Information regarding the stereochemical outcomes of reactions, including the factors that would control diastereoselectivity in product formation, is not available.

Elucidation of Rate-Determining Steps and Catalytic Cycles

Without kinetic data and mechanistic probes, the rate-determining steps and catalytic cycles for any potential transformations of this compound remain unelucidated.

Future research in these areas would be necessary to build a comprehensive understanding of the chemical behavior of this compound. Such studies would be valuable for its potential application in synthetic chemistry and drug discovery.

Future Directions and Emerging Research Avenues for Prop 2 Enyl 3 Oxopiperidine 1 Carboxylate

Exploration of Unexplored Reactivity Patterns and Derivatization Opportunities

The chemical architecture of prop-2-enyl 3-oxopiperidine-1-carboxylate offers a rich landscape for investigating novel reactivity and creating diverse derivatives. The ketone at the 3-position of the piperidine (B6355638) ring is a prime site for a multitude of chemical transformations. Future research could systematically explore reactions such as:

Enolate Chemistry: The generation of the enolate at the C2 or C4 position would open pathways to a wide array of alpha-functionalized piperidines. This could include alkylations, arylations, and the introduction of various functional groups, leading to a library of novel 3-oxopiperidine derivatives.

Reductive Amination: The ketone can serve as a handle for introducing nitrogen-containing substituents through reductive amination, a common method for forming C-N bonds. nih.gov This would yield a variety of 3-aminopiperidine derivatives, which are valuable scaffolds in medicinal chemistry.

Wittig and Related Reactions: Conversion of the ketone to an exocyclic double bond via Wittig, Horner-Wadsworth-Emmons, or Peterson olefination reactions would provide access to methylene-piperidine derivatives, which are of interest as versatile building blocks. acs.org

The allyl carbamate (B1207046) moiety also presents unique opportunities. The double bond in the allyl group is susceptible to a range of additions and modifications. Furthermore, the carbamate itself can be a target for derivatization, although its primary utility often lies in its role as a protecting group that can be removed under specific conditions, often with palladium catalysts. google.comresearchgate.net A key research avenue would be the selective reaction at one of these sites while preserving the other, allowing for orthogonal functionalization strategies.

A systematic study of these transformations would generate a valuable database of reactions and a library of novel compounds with potential applications in various fields.

| Functional Group | Potential Reaction Type | Potential Product Class |

| 3-Oxo Group | Enolate Alkylation | 2- or 4-Alkyl-3-oxopiperidines |

| 3-Oxo Group | Reductive Amination | 3-Aminopiperidine derivatives |

| 3-Oxo Group | Wittig Reaction | 3-Methylenepiperidine derivatives |

| Allyl Group | Dihydroxylation | Piperidine-1-carboxylate diols |

| Allyl Group | Heck Coupling | Functionalized cinnamyl carbamates |

| Carbamate | Deprotection/Functionalization | Secondary piperidines |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to perform reactions under conditions not easily accessible in batch. google.comvulcanchem.com The integration of this compound into flow chemistry platforms is a promising area for future research.

The synthesis of the compound itself, as well as its subsequent derivatization, could be adapted for flow reactors. For instance, the reactions involving the 3-oxo group, which may generate unstable intermediates or require precise temperature control, could benefit from the superior heat and mass transfer characteristics of flow systems.

Furthermore, the deprotection of the allyl carbamate group using palladium catalysis is well-suited for flow chemistry. frontiersin.org Heterogeneous palladium catalysts packed into columns can be used in flow reactors, allowing for the continuous removal of the protecting group without contamination of the product stream with the metal catalyst. This would be a highly efficient method for generating the free 3-oxopiperidine in situ for further reactions in a multi-step, continuous synthesis.

Automated synthesis platforms, which combine robotics with flow chemistry, could leverage this compound as a versatile building block for the rapid generation of compound libraries. By programming a sequence of reactions, such as enolate functionalization followed by allyl deprotection and subsequent N-functionalization, a diverse range of piperidine derivatives could be synthesized in an automated fashion.

| Flow Chemistry Application | Advantage | Relevant Chemistry |

| Synthesis of Derivatives | Improved safety and control | Reactions of the 3-oxo group |

| Allyl Carbamate Deprotection | Catalyst recyclability, pure product | Heterogeneous Pd-catalyzed deprotection |

| Multi-step Synthesis | Increased efficiency, automation | Tandem functionalization and deprotection |

Application in Supramolecular Chemistry or Nanotechnology (Non-biological applications)

The rigid, six-membered ring of the piperidine core and the potential for introducing various functional groups make this compound an intriguing candidate for applications in supramolecular chemistry and nanotechnology.

In supramolecular chemistry, derivatives of this compound could be designed to act as building blocks for self-assembling systems. For example, by introducing hydrogen bonding motifs or metal-coordinating ligands, molecules could be engineered to form well-defined supramolecular architectures such as cages, polymers, or gels. The piperidine ring can enforce specific spatial arrangements of these functional groups, leading to predictable and controllable self-assembly. researchgate.net

In the realm of nanotechnology, derivatives of this compound could be explored as components of functional materials. For instance, they could be incorporated into polymers to modify their physical properties or used as ligands to stabilize nanoparticles. The ability to precisely functionalize the piperidine core would allow for the fine-tuning of the interactions between the molecule and other components of a nanoscale system.

Development of Novel Organocatalytic or Photocatalytic Systems Based on the Piperidine Core

The piperidine scaffold is a common feature in many organocatalysts, particularly those based on chiral amines. Future research could focus on transforming this compound into novel catalytic systems.

By introducing appropriate functional groups, such as primary or secondary amines, often in a stereochemically defined manner, new organocatalysts could be developed. For example, derivatization to introduce an amino group at the 3-position could lead to catalysts for enamine or iminium ion-mediated reactions. The rigidity of the piperidine ring can be advantageous in creating a well-defined chiral environment around the catalytic center, potentially leading to high levels of stereocontrol in asymmetric reactions.

In the field of photocatalysis, the piperidine core could serve as a scaffold for attaching photosensitive moieties. The development of novel photocatalysts is a rapidly growing area of research, and the ability to create a diverse library of ligands and scaffolds is crucial. The functional handles on this compound would allow for the systematic variation of the electronic and steric properties of the resulting photocatalysts.

Potential as a Precursor for Advanced Organic Electronic Materials or Sensors (Non-biological applications)

The development of new organic materials for electronic applications is a key area of modern materials science. While the saturated piperidine core of this compound is not intrinsically conducting, it can serve as a versatile scaffold for constructing larger, electronically active molecules. scbt.com

By attaching conjugated aromatic or heteroaromatic groups to the piperidine ring, novel molecules with tailored electronic properties could be synthesized. The piperidine core could act as a non-conjugated linker to control the spatial arrangement of these chromophores or as a solubilizing group to improve the processability of the final material. The charge-transfer properties of such molecules could be of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). nepjol.info

Furthermore, the reactivity of the 3-oxo group could be exploited to develop chemical sensors. By incorporating this molecule into a polymer or onto a surface, its interaction with specific analytes could lead to a measurable change in an optical or electronic signal. For example, the reaction of the ketone with a target analyte could disrupt a conjugated system, leading to a change in fluorescence or color.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.